
4-Nonylphenyl 4-(pentyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonylphenyl group attached to a benzoate moiety through a pentyloxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylphenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-nonylphenol with 4-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nonylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nonylphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkoxy-substituted derivatives.
Applications De Recherche Scientifique
4-Nonylphenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Industry: It is used in the formulation of certain types of polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Nonylphenyl 4-(pentyloxy)benzoate involves its interaction with cellular membranes and proteins. The nonylphenyl group can insert into lipid bilayers, altering membrane fluidity and function. Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Nonylphenol: Similar in structure but lacks the pentyloxybenzoate moiety.
4-Pentyloxybenzoic Acid: Similar in structure but lacks the nonylphenyl group.
Uniqueness: 4-Nonylphenyl 4-(pentyloxy)benzoate is unique due to the combination of the nonylphenyl and pentyloxybenzoate groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important.
Propriétés
Numéro CAS |
53267-29-1 |
|---|---|
Formule moléculaire |
C27H38O3 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
(4-nonylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-11-13-23-14-18-26(19-15-23)30-27(28)24-16-20-25(21-17-24)29-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3 |
Clé InChI |
HQPCRLAGIIZVSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


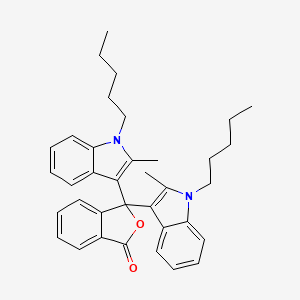
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)

![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
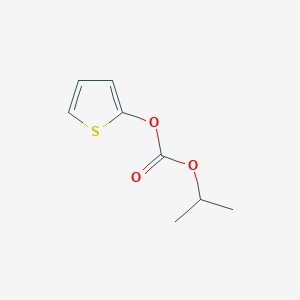
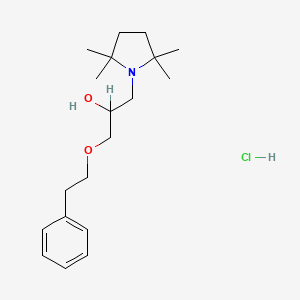
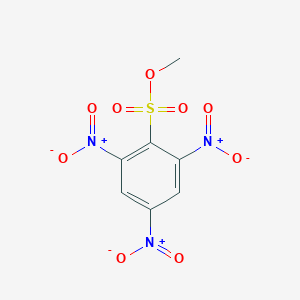
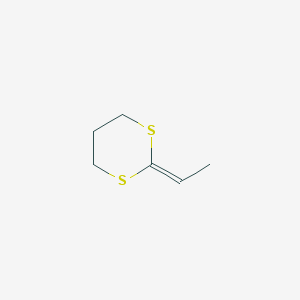
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)



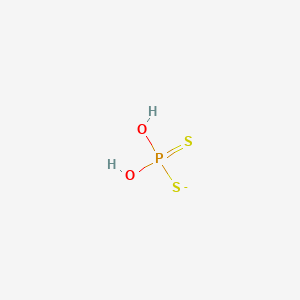
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
